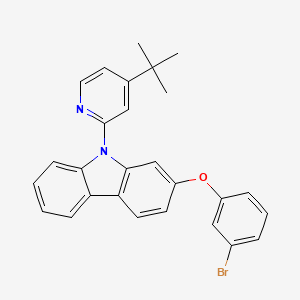

2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole

Description

2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a carbazole core, which is a tricyclic aromatic system, substituted with a bromophenoxy group and a tert-butylpyridinyl group

Properties

Molecular Formula |

C27H23BrN2O |

|---|---|

Molecular Weight |

471.4 g/mol |

IUPAC Name |

2-(3-bromophenoxy)-9-(4-tert-butylpyridin-2-yl)carbazole |

InChI |

InChI=1S/C27H23BrN2O/c1-27(2,3)18-13-14-29-26(15-18)30-24-10-5-4-9-22(24)23-12-11-21(17-25(23)30)31-20-8-6-7-19(28)16-20/h4-17H,1-3H3 |

InChI Key |

KPURTJHTMCVWJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)OC5=CC(=CC=C5)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-nitrobiphenyl, under acidic or basic conditions.

Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a bromophenol derivative reacts with the carbazole core in the presence of a base.

Attachment of the tert-Butylpyridinyl Group: The tert-butylpyridinyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a suitable pyridine derivative and the brominated carbazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Electronics

The compound has garnered attention for its role in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It serves as a potential emitter or host material due to its efficient charge transport properties and photoluminescence.

Key Findings:

- In studies involving OLEDs, derivatives of carbazole, including this compound, have shown promising results in enhancing device efficiency and stability. For instance, the integration of this compound into OLED architectures can improve the external quantum efficiency significantly .

| Application | Role | Efficiency Improvement |

|---|---|---|

| OLEDs | Emitter/Host | Up to 34.9 cd/A |

| OPVs | Charge Transport Material | Enhanced stability |

Pharmaceutical Applications

The compound's structure is conducive to biological activity, making it a candidate for drug development. Its bromophenoxy and pyridine moieties can interact with biological targets effectively.

Case Study:

Materials Science

In materials science, the compound can be utilized in synthesizing conjugated polymers and organic semiconductors. Its ability to form π-stacking interactions is beneficial for creating high-performance materials.

Applications:

- Used as a building block for organic semiconductors.

- Potential application in sensors due to its electronic properties.

Data Table: Properties Relevant to Materials Science

| Property | Value |

|---|---|

| Thermal Stability | High |

| Conductivity | Moderate |

| Solubility | Soluble in organic solvents |

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole depends on its specific application. In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are crucial. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Bromophenoxy)-9-(4-methylpyridin-2-yl)-9H-carbazole

- 2-(3-Bromophenoxy)-9-(4-ethylpyridin-2-yl)-9H-carbazole

- 2-(3-Bromophenoxy)-9-(4-isopropylpyridin-2-yl)-9H-carbazole

Uniqueness

2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole is unique due to the presence of the tert-butyl group, which can influence the compound’s steric and electronic properties. This can result in distinct reactivity and interaction profiles compared to similar compounds with different substituents.

Biological Activity

2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole, with a CAS number of 2448397-99-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C27H23BrN2O

- Molar Mass : 471.39 g/mol

- Density : 1.30 g/cm³ (predicted)

- Boiling Point : 602.8 °C (predicted)

- pKa : 4.43 (predicted) .

The compound exhibits biological activity primarily through interaction with various molecular targets. The presence of the bromophenoxy and pyridine moieties suggests potential interactions with receptors involved in neuroinflammation and cancer pathways. Preliminary studies indicate that it may act as an antagonist or modulator at certain receptor sites, although specific binding affinities and mechanisms require further elucidation through experimental studies.

Anticancer Properties

Research indicates that carbazole derivatives, including this compound, display significant anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Studies have shown that structural modifications in carbazole derivatives can enhance their cytotoxicity against various cancer cell lines.

Neuroprotective Effects

The compound's potential neuroprotective effects are linked to its ability to modulate neuroinflammatory processes. By targeting translocator protein (TSPO) and other neuroinflammatory markers, it may help mitigate neuronal damage in conditions such as Alzheimer's disease and multiple sclerosis .

Case Studies

- Antitumor Activity : A study published in the Journal of Organic Chemistry evaluated the cytotoxic effects of several carbazole derivatives, including 2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole, against human cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to known chemotherapeutics, suggesting its potential as a lead compound for further development .

- Neuroinflammation Model : In a rodent model of neuroinflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines and improved behavioral outcomes, indicating its potential for therapeutic use in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Bromophenoxy)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole?

- Methodological Answer : The compound can be synthesized via Williamson ether synthesis (for bromophenoxy linkage) and N-alkylation (for carbazole-pyridinyl coupling). Key steps include:

- Using 1,4-dibromobutane or similar alkylating agents in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (45°C, 3–24 h) .

- Purification via silica gel column chromatography (eluent: hexane/ethyl acetate) and recrystallization from ethanol to achieve >85% yield .

- Monitor reaction progress using TLC (Rf ~0.5–0.7 in hexane/ethyl acetate 4:1) .

Q. How can purification challenges (e.g., byproduct removal) be addressed for carbazole derivatives?

- Methodological Answer :

- Liquid-liquid extraction : Separate unreacted starting materials using 5% NaOH and brine .

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to isolate high-purity solids (>95% by HPLC) .

- Column chromatography : Optimize solvent gradients (e.g., 0–30% ethyl acetate in hexane) to resolve structurally similar impurities .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Confirm substitution patterns (e.g., bromophenoxy protons at δ 7.2–7.4 ppm; tert-butyl protons at δ 1.4 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z 487.1 [M+H]⁺) .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., planar carbazole core with dihedral angles ~88° between substituents) .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for carbazole derivatives?

- Methodological Answer :

- Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for N-alkylation or ether formation .

- Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to predict side reactions and optimize catalyst selection (e.g., TBAB vs. crown ethers) .

- Validate predictions with experimental kinetic studies (e.g., varying temperature from 40–80°C to assess activation barriers) .

Q. How do structural features (e.g., dihedral angles) influence electronic properties?

- Methodological Answer :

- Single-crystal XRD : Measure dihedral angles between the carbazole core and substituents (e.g., 88.2° for bromophenoxy groups), which correlate with π-conjugation disruption and charge-transfer efficiency .

- Cyclic voltammetry : Quantify HOMO/LUMO levels (e.g., HOMO ≈ -5.3 eV for carbazole derivatives) to assess suitability as electron donors in optoelectronic materials .

- TD-DFT simulations : Predict absorption/emission spectra and compare with experimental UV-Vis data (e.g., λmax ~350 nm) .

Q. How to resolve contradictions between analytical data (e.g., NMR vs. XRD)?

- Methodological Answer :

- Variable-temperature NMR : Identify dynamic effects (e.g., rotational barriers in tert-butyl groups) that may obscure peak splitting .

- 2D NMR (COSY, NOESY) : Confirm spatial proximity of protons in ambiguous regions .

- Synchrotron XRD : Resolve crystal packing effects that may distort bond lengths/angles compared to solution-state data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.